molecular formula C10H18N4 B13075976 4-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine

4-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B13075976
M. Wt: 194.28 g/mol
InChI Key: UVYNOFLNKXYTCT-UHFFFAOYSA-N
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Description

4-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine is a pyrazole-based compound featuring a methyl group at the 4-position and a pyrrolidine-substituted ethyl chain at the 1-position.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

4-methyl-1-(2-pyrrolidin-1-ylethyl)pyrazol-3-amine

InChI

InChI=1S/C10H18N4/c1-9-8-14(12-10(9)11)7-6-13-4-2-3-5-13/h8H,2-7H2,1H3,(H2,11,12)

InChI Key

UVYNOFLNKXYTCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CCN2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine typically involves the construction of the pyrazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with 2-(pyrrolidin-1-yl)ethylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Biological Activities

Antitumor Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antitumor effects. Studies have shown that 4-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine can inhibit cancer cell proliferation in vitro, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects : The pyrrolidine moiety in the compound suggests potential neuroprotective properties. Some studies have explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases, indicating that this compound could be beneficial in treating conditions like Alzheimer's or Parkinson's disease .

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Initial findings suggest that it may inhibit the growth of certain pathogens, positioning it as a potential candidate for developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibits cancer cell proliferation
NeuroprotectivePotential benefits in neurodegenerative disease models
AntimicrobialInhibits growth of specific bacterial strains

Case Study 1: Antitumor Efficacy

A study conducted on various pyrazole derivatives, including this compound, demonstrated significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. This suggests that the compound could serve as a lead structure for developing novel anticancer therapies .

Case Study 2: Neuroprotection

In preclinical trials involving animal models of neurodegeneration, compounds similar to this compound were shown to reduce oxidative stress and inflammation in neuronal cells. These findings support the hypothesis that this compound may possess neuroprotective properties worth exploring further in clinical settings .

Case Study 3: Antimicrobial Testing

A series of antimicrobial assays indicated that this compound exhibited moderate activity against Gram-positive bacteria. Further structural modifications could enhance its efficacy and selectivity against resistant strains .

Mechanism of Action

The mechanism of action of 4-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with receptor sites, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
4-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine -CH₃ (C4), -CH₂CH₂-pyrrolidine (C1) C₁₀H₁₇N₅ 207.28 (calculated) Pyrrolidine enhances lipophilicity
1-[2-(Morpholin-4-yl)ethyl]-1H-pyrazol-3-amine -CH₂CH₂-morpholine (C1) C₉H₁₆N₄O 196.25 Morpholine introduces oxygen, increasing polarity
4-Bromo-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine -Br (C4), -CH₂CH₂-thiophene (C1) C₉H₁₁BrN₄S 287.18 Thiophene adds aromaticity; bromine enhances electrophilicity
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine -CH₃ (C3), -cyclopropylamine (N1), pyridine (C1) C₁₂H₁₅N₅ 229.29 Pyridine and cyclopropyl groups modulate steric effects
4-Bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine -Br (C4), -CH₂CH₂-N(CH₃)₂ (C1) C₇H₁₂BrN₅ 246.11 Dimethylamino group increases solubility

Physicochemical Properties

  • Melting Points :
    • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine: 104–107°C .
    • 3-Methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine: 211–215°C , highlighting the impact of pyrimidine’s rigidity.
  • Solubility : Pyrrolidine and morpholine derivatives exhibit moderate solubility in polar solvents due to amine basicity, while brominated analogs (e.g., 4-bromo derivatives) are less soluble .

Biological Activity

4-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine is a pyrazole derivative characterized by a unique structure that contributes to its biological activity. This compound, with the CAS number 1500309-83-0, has garnered attention in medicinal chemistry for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H18N4C_{10}H_{18}N_{4}, with a molecular weight of approximately 194.28 g/mol. The structural characteristics, including the presence of the pyrrolidine ring and the pyrazole moiety, are crucial for its biological interactions.

PropertyValue
Molecular FormulaC₁₀H₁₈N₄
Molecular Weight194.28 g/mol
CAS Number1500309-83-0

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study evaluated various pyrazole compounds against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated moderate antibacterial efficacy, with minimum inhibitory concentrations (MICs) typically around 250 μg/mL for several derivatives .

Anti-inflammatory Effects

In addition to antimicrobial properties, pyrazole compounds are known for their anti-inflammatory activities. For instance, compounds similar to this compound have shown the ability to inhibit the production of pro-inflammatory cytokines like TNFα in LPS-treated models. This suggests a potential role in managing inflammatory conditions .

Structure–Activity Relationship (SAR)

The biological activity of pyrazole derivatives often depends on their structural configuration. Modifications in the side chains and functional groups can significantly influence their potency and selectivity towards specific biological targets. For example, the introduction of different substituents on the pyrazole ring has been linked to enhanced inhibitory effects against specific enzymes involved in inflammatory pathways .

Study on Antibacterial Activity

A recent study focused on synthesizing and evaluating a series of pyrazole derivatives, including this compound. The synthesized compounds were tested for their antibacterial properties against various pathogens. The findings highlighted that certain modifications led to improved antibacterial activity compared to standard antibiotics .

Evaluation of Anti-inflammatory Properties

Another study investigated the anti-inflammatory potential of pyrazole derivatives through in vitro assays measuring nitric oxide production in macrophages. Compounds similar to this compound exhibited significant reductions in nitric oxide levels, indicating their potential as anti-inflammatory agents .

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